molecular formula C23H20N4O4S B10997564 methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10997564
M. Wt: 448.5 g/mol
InChI Key: YHZFIZFFRGCKPJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core substituted with a phenylethyl group at position 5 and a quinazolinone-acetyl moiety at position 2.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H20N4O4S/c1-31-22(30)20-18(12-11-15-7-3-2-4-8-15)32-23(26-20)25-19(28)13-27-14-24-17-10-6-5-9-16(17)21(27)29/h2-10,14H,11-13H2,1H3,(H,25,26,28)

InChI Key

YHZFIZFFRGCKPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Quinazolinone Fragment Preparation

The 4-oxoquinazolin-3(4H)-yl acetic acid precursor is synthesized via a three-step sequence:

  • Cyclocondensation : Anthranilic acid derivatives react with urea or guanidine at elevated temperatures (150–180°C) to form the quinazolinone core.

  • N-Alkylation : Introduction of the acetic acid sidechain at N-3 using ethyl bromoacetate, followed by saponification to the carboxylic acid.

Example Procedure
A mixture of anthranilic acid (10.0 g, 72.9 mmol) and urea (6.56 g, 109 mmol) in acetic acid (100 mL) was refluxed for 8 h. After cooling, the precipitate was filtered and recrystallized from ethanol to yield 4-hydroxyquinazolin-3(4H)-one (8.2 g, 70%). The product (5.0 g, 30.8 mmol) was then alkylated with ethyl bromoacetate (6.15 g, 36.9 mmol) in DMF using K₂CO₃ (8.5 g, 61.6 mmol) at 80°C for 6 h. Saponification with NaOH (2M, 50 mL) afforded the acetic acid derivative.

Thiazole Ring Construction

The 5-(2-phenylethyl)-1,3-thiazole-4-carboxylate moiety is synthesized via a modified Hantzsch reaction:

α-Bromo Keto Ester Preparation

Methyl 2-bromo-3-oxo-5-(2-phenylethyl)pentanoate was prepared by bromination of the corresponding β-keto ester using PBr₃ in dichloromethane at 0°C.

Thiazole Formation

Reaction of the α-bromo keto ester with thiourea in ethanol under reflux yielded the thiazole ring. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous ethanol78%
TemperatureReflux (78°C)<50% at 50°C
Reaction Time12 h65% at 6 h
Thiourea Equivalents1.2 eq72% with 1.0 eq

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by cyclodehydration.

Fragment Coupling and Amide Bond Formation

The final step involves coupling the quinazolinone acetic acid with the thiazole amine using carbodiimide reagents:

Activation and Coupling

A solution of 4-oxoquinazolin-3(4H)-yl acetic acid (3.2 g, 15 mmol) in THF was treated with N,N'-carbonyldiimidazole (CDI, 2.92 g, 18 mmol) at 50°C for 2 h. Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate (4.1 g, 15 mmol) was added, and the mixture stirred at 60°C for 48 h. Workup included solvent removal under vacuum and purification by silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the title compound (5.8 g, 82%).

Optimization Data

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
CDITHF604882
DCCDCM257268
HATUDMF252475

Industrial-Scale Considerations

Adapting laboratory procedures for bulk synthesis requires addressing:

  • Exothermic Risks : Controlled addition of brominating agents during α-bromo keto ester preparation.

  • Solvent Recovery : Implementation of distillation systems for THF and DMF reuse.

  • Crystallization Control : Seeded cooling crystallization to ensure consistent particle size distribution.

A patented continuous flow process achieved 89% yield by:

  • Reacting streams of α-bromo ester (0.5 M in ethanol) and thiourea (0.6 M) at 80°C with 15 min residence time

  • In-line IR monitoring for real-time reaction quenching.

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityCost IndexScalability
Convergent (Fragment Coupling)62%98.5%1.0Excellent
Linear (Sequential Functionalization)41%95.2%1.8Moderate
One-Pot Tandem Approach55%97.1%1.2Challenging

The convergent strategy remains superior due to independent optimization of fragment syntheses and higher overall yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Thiazole derivatives with various substituents.

Scientific Research Applications

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The thiazole ring may interact with cellular receptors, modulating signal transduction pathways. Overall, the compound’s effects are mediated through its ability to interfere with key biological processes.

Comparison with Similar Compounds

Thiazole Carboxylates

  • Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (): This analogue shares the thiazole-carboxylate backbone but differs in substituents. The trifluoromethyl group at position 5 enhances lipophilicity and metabolic stability compared to the phenylethyl group in the target compound. The amino group at position 2 may increase hydrogen-bonding capacity, influencing solubility and target binding .
Property Target Compound Methyl 2-Amino-5-(trifluoromethyl)-thiazole-4-carboxylate
Substituent at C5 2-Phenylethyl (hydrophobic) Trifluoromethyl (electron-withdrawing, lipophilic)
Functional Group at C2 Quinazolinone-acetyl amide Amino group
Molecular Weight Higher (due to quinazolinone and phenylethyl) Lower (simpler substituents)

Thiazole-Triazole Hybrids ()

Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole exhibit isostructural frameworks with planar conformations. Crystallographic data (triclinic, P̄1 symmetry) suggest similar packing efficiencies, but the phenylethyl group in the target compound may enhance membrane permeability .

Anticonvulsant Thiadiazoles/Oxadiazoles ()

Compounds such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole demonstrate anticonvulsant activity via electroconvulsometer assays.

Azalactones ()

Azalactones like 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one are precursors for amino acids and antitumor agents. The target compound’s thiazole-quinazolinone scaffold may offer superior metabolic stability over azalactones, which are prone to hydrolysis due to the oxazolone ring .

Research Findings and Implications

  • Structural Insights: The phenylethyl and quinazolinone groups in the target compound likely enhance hydrophobic interactions in biological targets, contrasting with the polar trifluoromethyl group in .
  • Therapeutic Potential: While anticonvulsant thiadiazoles act via ion channel modulation, the target compound’s quinazolinone moiety may align with kinase inhibitor profiles, warranting enzymatic assays for validation .
  • Analytical Techniques : Crystallographic studies using SHELX software () could resolve conformational details, aiding in structure-activity relationship (SAR) studies .

Biological Activity

Methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural combination of a quinazolinone core and a thiazole ring, which contributes to its biological properties. The molecular formula is C20H22N4O3S, with a molecular weight of approximately 403.5 g/mol. The presence of functional groups such as the acetylamino group and phenylethyl moiety enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The quinazolinone core is known to inhibit various enzymes involved in cellular processes, potentially affecting cancer cell proliferation and survival.
  • Receptor Interaction : The thiazole ring may interact with specific receptors, modulating signaling pathways that influence inflammation and apoptosis.
  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis through caspase activation .
CompoundCancer Cell LineIC50 (µM)
Compound AHepG20.25
Compound BMCF70.10

Antimicrobial Activity

The compound also displays antimicrobial properties against both bacterial and fungal strains. For example:

  • Inhibition Studies : Derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL

Case Studies

Several studies have explored the biological activity of similar thiazole and quinazolinone derivatives:

  • Study on Quinazolinone Derivatives : A study demonstrated that certain quinazolinone derivatives exhibited potent anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Properties : Research highlighted the antioxidant capacity of thiazole derivatives, suggesting their role in protecting against oxidative damage in cellular models .

Q & A

Q. What are the critical steps in synthesizing methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves sequential functionalization of the thiazole and quinazolinone moieties. Key steps include:
  • Thiazole core formation : React 2-phenylthioacetamide derivatives with chloroacetyl chloride in dioxane under triethylamine catalysis to form intermediates (e.g., N-(5-aryl-thiazol-2-yl)-2-chloroacetamides) .
  • Quinazolinone coupling : Use nucleophilic substitution or amidation to attach the 4-oxoquinazolin-3(4H)-yl acetyl group. Solvent choice (e.g., ethanol-DMF mixtures) and temperature control (20–25°C) are critical for yield optimization .
  • Optimization : Employ statistical Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and reaction time. Central Composite Design (CCD) can minimize trial runs while maximizing purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions on the thiazole and quinazolinone rings. For example, characteristic shifts for the methyl ester (~3.8 ppm) and aromatic protons (~7.2–8.5 ppm) confirm regiochemistry .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1700 cm1^{-1} for ester and amide groups) and NH/OH bands to rule out unreacted intermediates .
  • Elemental Analysis (EA) : Compare calculated vs. experimental C/H/N/S content to ensure purity (>98%) .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Incomplete coupling of the quinazolinone acetyl group or residual thioamide intermediates.
  • Mitigation :
  • Use HPLC with a C18 column (acetonitrile/water gradient) to monitor reaction progress. Adjust mobile phase pH to resolve polar impurities .
  • Recrystallize from ethanol-DMF (1:3) to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational chemistry guide the design of efficient synthetic routes for this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for thiazole ring closure or amide bond formation .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility (e.g., dioxane vs. DMF) and stabilize charged intermediates .
  • Machine Learning (ML) : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal catalysts or reaction times for novel analogs .

Q. What strategies can enhance the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., ester cleavage or quinazolinone ring opening).
  • Formulation : Encapsulate in pH-responsive polymers (e.g., Eudragit®) to protect the ester group in acidic environments .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature degradation data .

Q. How can structure-activity relationship (SAR) studies improve target specificity for this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the 2-phenylethyl group with fluorophenyl or bromophenyl substituents to assess steric/electronic effects on bioactivity .
  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). Compare poses of analogs with varying thiazole substituents to identify key hydrogen bonds or π-π interactions .
  • In Vitro Assays : Test inhibition of cancer cell lines (e.g., MCF-7) with analogs to correlate substituent changes with IC50_{50} values .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer :
  • Variable Control : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize batch-to-batch variability .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity and identify outliers .
  • Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm if observed activity is target-specific or off-pathway .

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